molecular formula C14H18O2 B14263388 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene CAS No. 185134-04-7

1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene

Cat. No.: B14263388
CAS No.: 185134-04-7
M. Wt: 218.29 g/mol
InChI Key: ALLCOHKPJPSSOK-UHFFFAOYSA-N
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Description

1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bis(prop-2-en-1-yl)oxy group and a methyl group

Preparation Methods

The synthesis of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene typically involves the reaction of 2-methylbenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene involves its interaction with molecular targets through its functional groups. The prop-2-en-1-yl groups can participate in various chemical reactions, including radical and nucleophilic processes, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene can be compared with similar compounds such as:

Properties

CAS No.

185134-04-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-[bis(prop-2-enoxy)methyl]-2-methylbenzene

InChI

InChI=1S/C14H18O2/c1-4-10-15-14(16-11-5-2)13-9-7-6-8-12(13)3/h4-9,14H,1-2,10-11H2,3H3

InChI Key

ALLCOHKPJPSSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(OCC=C)OCC=C

Origin of Product

United States

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